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molecular formula C10H8ClN B1370838 1-Chloro-7-methylisoquinoline CAS No. 24188-80-5

1-Chloro-7-methylisoquinoline

Cat. No. B1370838
M. Wt: 177.63 g/mol
InChI Key: FBQJSTRRHBTMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281227B1

Procedure details

7-Methyl-2H-isoquinolin-1-one (2.1 g, 13.2 mmol) in phosphorus oxychloride (30 mL) is heated to reflux for 13 hours. The mixture is cooled to room temperature, then concentrated to a smaller volume. The residue is diluted with ice water and the pH is adjusted to ca. 8 by slow addition of 10 N NaOH. The aqueous solution is extracted with methylene chloride (4×20 mL) and the combined organic layers are washed with brine, dried over MgSO4, filtered and concentrated. The resulting dark oil is purified by column chromatography eluting with 25% EtOAc/hexanes to give the product (1.6 g, 9 mmol) as a light yellow solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=O)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([CH3:1])[CH:11]=2)[CH:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1=CC=C2C=CNC(C2=C1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 13 hours
Duration
13 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a smaller volume
ADDITION
Type
ADDITION
Details
The residue is diluted with ice water
ADDITION
Type
ADDITION
Details
by slow addition of 10 N NaOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with methylene chloride (4×20 mL)
WASH
Type
WASH
Details
the combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting dark oil is purified by column chromatography
WASH
Type
WASH
Details
eluting with 25% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=CC=C(C=C12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9 mmol
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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